Home > Products > Screening Compounds P103042 > N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzenesulfonamide
N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzenesulfonamide -

N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzenesulfonamide

Catalog Number: EVT-3764671
CAS Number:
Molecular Formula: C22H18N2O5S
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast)

Compound Description: Apremilast is a novel anti-inflammatory drug used for treating psoriasis and psoriatic arthritis. [] It is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. [] Apremilast forms well-organized structures in the solid state, featuring a π-philic pocket that facilitates aromatic-aromatic interactions. []

Relevance: Apremilast shares the core phthalimide structure (1,3-dioxo-1,3-dihydro-2H-isoindol) with N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzenesulfonamide. Additionally, both compounds possess a substituted phenyl ring attached to the phthalimide moiety. Apremilast also features an ethoxy group at the meta position and a methoxy group at the para position of the phenyl ring, while the target compound has a methoxy substituent at the para position. [, ]

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, ] It selectively potentiates mGluR5 but not mGluR1-mediated responses in midbrain neurons. [] VU-29 binds to the same allosteric site on mGluR5 as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP). [, ]

Relevance: While not directly sharing a core structure, VU-29 is relevant to N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzenesulfonamide because it exemplifies the development of mGluR5 modulators. Research focusing on mGluR5 PAMs, like VU-29, highlights the potential for targeting distinct allosteric sites for therapeutic purposes. [, ]

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , , , , ] Unlike VU-29, CPPHA does not bind to the MPEP site on mGluR5, suggesting it interacts with a novel allosteric site. [, , , , ] CPPHA also acts as a PAM at mGluR1. [] CPPHA potentiates threshold responses to glutamate in fluorometric Ca2+ assays and shifts mGluR5 agonist concentration-response curves to glutamate, quisqualate, and (R,S)-3,5-dihydroxyphenylglycine (DHPG). []

Relevance: CPPHA shares a remarkable structural resemblance to N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzenesulfonamide. Both compounds possess the phthalimide core structure and have a substituted phenyl ring directly linked to the phthalimide. Notably, both compounds feature a methylene linker between the phthalimide and the substituted phenyl ring. The primary difference lies in the substituents on the phenyl ring: CPPHA has a chlorine atom at the para position and a 2-hydroxybenzamide group at the ortho position, while the target compound has a methoxy group at the para position and a benzenesulfonamide group at the meta position. [, , , , , , , ]

Relevance: NCFP represents a further development of the CPPHA scaffold, sharing the core phthalimide structure and a substituted phenyl ring with N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzenesulfonamide. NCFP also includes a methylene linker connecting the phthalimide to the substituted phenyl ring. The structural variations in NCFP, like the fluorine substituent on the phthalimide and the picolinamide group on the phenyl ring, offer insights into the structure-activity relationship for this class of mGluR5 PAMs. []

3,3′-Difluorobenzaldazine (DFB)

Compound Description: DFB is a selective positive allosteric modulator of mGluR5. [, , , , ] While it does not affect [3H]quisqualate binding, DFB partially competes for [3H]3-methoxy-5-(2-pyridinylethynyl)pyridine binding to mGluR5. [] Like CPPHA, DFB potentiates mGluR5 activation of calcium transients in recombinant systems and induces leftward shifts in agonist concentration-response curves. [, , ]

Relevance: Although DFB does not share the phthalimide core with N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzenesulfonamide, it is a significant mGluR5 PAM acting through a distinct allosteric site. DFB's ability to modulate mGluR5, alongside CPPHA and its analogs, emphasizes the potential for targeting different allosteric sites for therapeutic benefit. [, , , , ]

Properties

Product Name

N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzenesulfonamide

IUPAC Name

N-[3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxyphenyl]benzenesulfonamide

Molecular Formula

C22H18N2O5S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C22H18N2O5S/c1-29-20-12-11-16(23-30(27,28)17-7-3-2-4-8-17)13-15(20)14-24-21(25)18-9-5-6-10-19(18)22(24)26/h2-13,23H,14H2,1H3

InChI Key

ZYKDFLVHFKTZGA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.